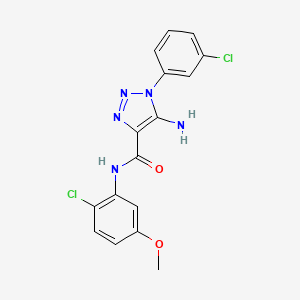

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O2/c1-25-11-5-6-12(18)13(8-11)20-16(24)14-15(19)23(22-21-14)10-4-2-3-9(17)7-10/h2-8H,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWCUFWSSORANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions are usually mild, requiring temperatures around 50-70°C and a solvent such as dimethylformamide (DMF) or water.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).

Major Products Formed:

Oxidation: 5-Nitro-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide.

Reduction: 5-Amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (starting compound).

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It can be used in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related 1H-1,2,3-triazole-4-carboxamides, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

- The target compound’s synthesis likely employs standard amidation or coupling methods (e.g., EDCI/HOBt), as seen in related derivatives .

Pharmacological Activity

Key Observations :

- The antiproliferative activity of 5-amino-triazole-carboxamides correlates with substituent electronegativity and aryl group bulkiness. For instance, dichlorophenyl derivatives show higher potency against renal cancer cells .

- The target compound’s 2-chloro-5-methoxyphenyl group may enhance membrane permeability compared to purely hydrophobic substituents (e.g., methyl or trifluoromethyl) .

Physicochemical Properties

Key Observations :

- Crystallographic studies (e.g., in ) suggest that steric hindrance from substituents (e.g., 3-chlorophenyl) may reduce crystal packing efficiency, affecting melting points and formulation stability.

Biological Activity

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C20H15ClN4O2

- Molecular Weight : 410.88 g/mol

- CAS Number : 625370-63-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits:

- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The triazole ring is known for its ability to interfere with the biosynthesis of nucleic acids in microbial cells.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of chlorine and methoxy groups enhances its lipophilicity, facilitating cell membrane penetration.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Mutagenicity | Strong positive in Ames assay |

Case Studies

-

Ames Test for Mutagenicity :

In a study evaluating mutagenic potential using the Ames test, this compound exhibited strong mutagenic activity (Class A) indicating potential risks associated with its use in pharmaceuticals . -

Anticancer Efficacy :

A recent study investigated the anticancer properties of this compound on various cancer cell lines. Results demonstrated significant cytotoxic effects at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent . -

Antimicrobial Testing :

The compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. It showed a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL, indicating moderate antimicrobial activity .

Q & A

Q. What are the key considerations for synthesizing 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted anilines and isocyanides to form intermediate carboximidoyl chlorides. Subsequent cyclization with sodium azide under controlled temperatures (0–5°C) is critical for triazole ring formation . Key considerations include:

- Reagent stoichiometry : Ensure molar equivalence to avoid side products.

- Temperature control : Maintain low temperatures during azide addition to prevent decomposition.

- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the target compound.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy : Confirm substituent positions (e.g., chloro and methoxy groups via H and C NMR).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated 425.73 g/mol vs. observed).

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the solubility challenges associated with this compound, and how can they be addressed?

- Methodological Answer : The compound exhibits low aqueous solubility due to aromatic chlorination and hydrophobic triazole-carboxamide backbone. Strategies include:

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO to minimize cytotoxicity).

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the amino position .

Advanced Research Questions

Q. How can researchers design enzyme inhibition studies to evaluate this compound’s biological activity?

- Methodological Answer :

- In vitro assays : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases or kinases) to measure IC.

- Selectivity profiling : Screen against panels of related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target effects .

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).

Q. How should contradictions in biological activity data between in vitro and cellular models be resolved?

- Methodological Answer :

- Reproducibility checks : Verify assay conditions (e.g., pH, temperature, and serum content in cell media).

- Membrane permeability : Assess cellular uptake via LC-MS quantification of intracellular compound levels.

- Metabolite analysis : Identify degradation products using LC-HRMS to rule out instability .

Q. What computational approaches are effective for designing derivatives with improved target affinity?

- Methodological Answer :

- Quantum chemical calculations : Optimize ligand geometries using DFT (e.g., B3LYP/6-31G* basis set) to predict binding conformations.

- Molecular docking : Screen derivatives against target crystal structures (e.g., PDB entries) to prioritize syntheses.

- ADMET prediction : Use tools like SwissADME to forecast solubility and metabolic stability .

Q. How can researchers validate target engagement in complex cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment.

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.